![molecular formula C18H16N2O7 B2928032 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate CAS No. 1203105-87-6](/img/structure/B2928032.png)
(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate is a useful research compound. Its molecular formula is C18H16N2O7 and its molecular weight is 372.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This indicates a complex arrangement involving isoxazole and pyrrolidine moieties linked to a dioxin derivative. The molecular weight is approximately 342.34 g/mol.
Antitumor Activity
Recent studies have indicated that derivatives of isoxazole compounds exhibit significant antitumor activity. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that isoxazole derivatives could inhibit tumor growth in xenograft models by targeting specific oncogenic pathways .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Isoxazoles have been reported to inhibit pro-inflammatory cytokines and pathways such as NF-kB and MAPK signaling. Research indicates that similar compounds can reduce inflammation in models of rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of related compounds. Studies have shown that certain isoxazole derivatives possess broad-spectrum antibacterial properties, potentially acting through disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
Study 1: Antitumor Efficacy
A study conducted on a series of isoxazole derivatives, including the target compound, evaluated their efficacy against breast cancer cell lines MCF-7 and MDA-MB-231. Results indicated that the compound significantly inhibited cell proliferation with an IC50 value in the low micromolar range. The mechanism was attributed to apoptosis induction via caspase activation .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 12.5 | Apoptosis |
Compound B | MDA-MB-231 | 8.0 | Caspase Activation |
Study 2: Anti-inflammatory Potential
In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound demonstrated a dose-dependent reduction in nitric oxide production, indicating its potential as an anti-inflammatory agent. The inhibition of TNF-alpha release was also observed, supporting its therapeutic relevance in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings include:
- Substitution on the isoxazole ring enhances antitumor activity.
- Pyrrolidine modifications can improve bioavailability and reduce toxicity.
Propiedades
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7/c21-16-3-4-17(22)20(16)9-18(23)26-10-12-8-14(27-19-12)11-1-2-13-15(7-11)25-6-5-24-13/h1-2,7-8H,3-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHYNDVWIWZIFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.